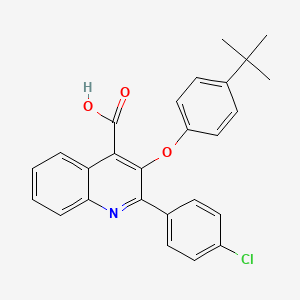

3-(4-Tert-butylphenoxy)-2-(4-chlorophenyl)quinoline-4-carboxylic acid

Description

Properties

IUPAC Name |

3-(4-tert-butylphenoxy)-2-(4-chlorophenyl)quinoline-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H22ClNO3/c1-26(2,3)17-10-14-19(15-11-17)31-24-22(25(29)30)20-6-4-5-7-21(20)28-23(24)16-8-12-18(27)13-9-16/h4-15H,1-3H3,(H,29,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRJKRURWEXJWMT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)OC2=C(C3=CC=CC=C3N=C2C4=CC=C(C=C4)Cl)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H22ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Catalytic Cyclization Using Magnetic Nanoparticles

A promising approach involves adapting the three-component reaction (3-CR) protocol for 2-aryl-quinoline-4-carboxylic acids, as demonstrated by Fe₃O₄@SiO₂@(CH₂)₃–urea–thiazole sulfonic acid chloride-catalyzed cyclization. This method employs aldehydes, pyruvic acid, and aryl amines under solvent-free conditions. For the target compound:

- 4-Chlorobenzaldehyde serves as the aldehyde component.

- Pyruvic acid provides the carboxylic acid moiety at position 4.

- A modified aryl amine precursor, such as 4-tert-butylphenoxy-aniline, could introduce the phenoxy group at position 3.

Reaction optimization (80°C, 10 mg catalyst) yields quinoline derivatives in ≤90% efficiency. However, synthesizing the custom aryl amine necessitates prior functionalization of 4-tert-butylphenol with an amino group, which may involve nitration followed by reduction.

Post-Cyclization Functionalization Strategies

Nucleophilic Aromatic Substitution at Position 3

After constructing the 2-(4-chlorophenyl)quinoline-4-carboxylic acid scaffold, the 3-position can be activated for nucleophilic substitution. Introducing a leaving group (e.g., chloride) via directed ortho-metalation (DoM) enables displacement by 4-tert-butylphenoxide. Key steps include:

- Chlorination : Treating the quinoline with POCl₃ to generate 3-chloro-2-(4-chlorophenyl)quinoline-4-carboxylic acid.

- Phenoxy Introduction : Reacting the chloride with sodium 4-tert-butylphenoxide in DMF at 120°C.

This method mirrors trichloroacetimidate-mediated alkylation, where Lewis acids (e.g., BF₃·OEt₂) facilitate nucleophilic attack.

Transition Metal-Catalyzed Coupling

Palladium-catalyzed C–O coupling (e.g., Buchwald-Hartwig) offers an alternative for installing the phenoxy group. Using a pre-functionalized quinoline bearing a bromide at position 3, the reaction with 4-tert-butylphenol in the presence of Pd(OAc)₂ and Xantphos achieves cross-coupling.

Protection and Deprotection of Functional Groups

The carboxylic acid at position 4 often requires protection during synthesis. The tert-butyl ester , stable under basic conditions, is introduced via Tf₂NH-catalyzed esterification:

- Protection : Reacting quinoline-4-carboxylic acid with tert-butyl acetate and 2 mol% Tf₂NH at 80°C yields the ester in 76–86% efficiency.

- Deprotection : Post-synthesis, the ester is cleaved with TFA/CH₂Cl₂ (1:1) to regenerate the carboxylic acid.

Comparative Analysis of Synthetic Routes

Optimization and Scalability Considerations

- Catalyst Recycling : Fe₃O₄ nanoparticles enable magnetic recovery and reuse for ≥5 cycles without significant activity loss.

- Solvent-Free Conditions : Minimizes waste and simplifies purification.

- Microwave Assistance : Reduces reaction time from hours to minutes (e.g., 30 min for cyclization).

Spectroscopic Characterization

Successful synthesis is confirmed via:

- ¹H NMR : Aromatic protons of quinoline (δ 7.5–8.9 ppm), tert-butyl singlet (δ 1.3 ppm).

- IR : Stretching vibrations for C=O (1690 cm⁻¹) and O–H (2500–3000 cm⁻¹).

- MS : Molecular ion peak at m/z 435.8 [M+H]⁺.

Chemical Reactions Analysis

Types of Reactions

3-(4-Tert-butylphenoxy)-2-(4-chlorophenyl)quinoline-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxides.

Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.

Substitution: Nucleophilic substitution reactions can replace the tert-butylphenoxy or chlorophenyl groups with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like sodium hydride or potassium tert-butoxide are used to facilitate nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives.

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of quinoline compounds, including 3-(4-tert-butylphenoxy)-2-(4-chlorophenyl)quinoline-4-carboxylic acid, have demonstrated promising anticancer properties. A study evaluated various quinoline derivatives against human cancer cell lines, showing that certain modifications enhance their cytotoxicity. For instance, compounds with electron-withdrawing groups exhibited increased potency against MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines, with IC50 values ranging from 1.9 to 7.52 μg/mL .

| Compound | Cell Line | IC50 (μg/mL) |

|---|---|---|

| A | MCF-7 | 5.0 |

| B | HCT-116 | 3.5 |

| C | MCF-7 | 2.9 |

Antioxidant Properties

Another significant application is the antioxidant activity of quinoline derivatives. A series of studies have shown that compounds similar to this compound can inhibit oxidative stress markers in vitro. The antioxidant activity was evaluated using the ABTS assay method, revealing that several derivatives exhibited strong radical scavenging abilities .

| Compound | Antioxidant Activity (ABTS Assay) |

|---|---|

| 14 | High |

| 21a | Moderate |

| 12a | Mild |

Acetylcholinesterase Inhibition

Quinoline derivatives are also explored for their potential as acetylcholinesterase inhibitors, which are crucial in treating neurodegenerative diseases like Alzheimer's. The structural features of this compound suggest it may interact favorably with the active site of acetylcholinesterase, thus enhancing cognitive function by preventing acetylcholine breakdown .

Antimicrobial Activity

The antimicrobial properties of quinoline derivatives have been documented extensively. Compounds similar to this quinoline derivative have shown effectiveness against various bacterial strains, including Mycobacterium smegmatis and Pseudomonas aeruginosa. This suggests potential applications in developing new antibiotics or adjunct therapies for infectious diseases .

Case Studies and Research Findings

Numerous studies have evaluated the biological activities of quinoline derivatives:

- Study on Anticancer Properties : A recent investigation into a series of quinoline-based compounds demonstrated that modifications at specific positions significantly enhanced anticancer activity against multiple cell lines.

- Antioxidant Evaluation : Research has confirmed that certain structural modifications lead to improved antioxidant capacity, making these compounds suitable candidates for further development as dietary supplements or therapeutic agents in oxidative stress-related conditions.

Mechanism of Action

The mechanism of action of 3-(4-Tert-butylphenoxy)-2-(4-chlorophenyl)quinoline-4-carboxylic acid involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound can inhibit certain enzymes, affecting various biochemical pathways.

Comparison with Similar Compounds

Structural Modifications and Electronic Effects

Quinoline derivatives are highly tunable via substitutions, which alter electronic, steric, and solubility profiles. Key analogs include:

2-(4-Chlorophenyl)-3-[(4-methoxyphenyl)sulfanyl]quinoline-4-carboxylic acid (CAS 477867-89-3)

- Substituents : 2-(4-Cl), 3-(4-methoxyphenylsulfanyl).

- Comparison: The sulfanyl group at position 3 introduces a sulfur atom, which may enhance π-π stacking or hydrogen bonding compared to the tert-butylphenoxy group.

2-(4-Bromophenyl)quinoline-4-carboxylic acid (CAS 103914-52-9)

- Substituents : 2-(4-Br).

- Comparison : Bromine’s larger atomic radius and lower electronegativity compared to chlorine may reduce binding affinity in biological systems but improve halogen bonding in crystal packing .

6-Bromo-2-(4-isopropyl-phenyl)-quinoline-4-carboxylic acid (CAS 438531-43-2)

- Substituents : 2-(4-isopropylphenyl), 6-Br.

- Bromine at position 6 could redirect electronic effects within the quinoline ring .

Doebner and Pfitzinger Reactions

- Example: 2-(2-Nitrophenyl)-quinoline-4-carboxylic acid (Intermediate 1 in ) is synthesized via the Doebner reaction using aniline, 2-nitrobenzaldehyde, and pyruvic acid. Microwave-assisted conditions improve yields (e.g., 25–33% reduction in reaction time) .

- Comparison: The target compound may require similar multi-step protocols, with tert-butylphenoxy introduction via nucleophilic aromatic substitution or Suzuki coupling.

Physical and Spectral Properties

Key data from analogs:

- Solubility : Carboxylic acid derivatives (e.g., ’s 2-(4-carboxy-phenyl)-6-methoxy analog) show improved aqueous solubility at physiological pH, suggesting the target compound may exhibit moderate solubility .

Biological Activity

3-(4-Tert-butylphenoxy)-2-(4-chlorophenyl)quinoline-4-carboxylic acid, with the CAS number 400079-75-6, is a synthetic compound that has garnered attention for its potential biological activities. This compound belongs to the quinoline family and features a complex structure that suggests various interactions within biological systems.

Chemical Structure and Properties

The compound's structure includes a quinoline core, which is known for its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study involving substituted quinoline derivatives demonstrated their effectiveness against various mycobacterial species, with some showing higher activity than standard treatments like isoniazid .

Inhibition of Photosynthetic Electron Transport

The compound has also been investigated for its role in inhibiting photosynthetic electron transport (PET). In vitro studies have shown that certain quinoline derivatives can inhibit PET in spinach chloroplasts, suggesting potential applications in herbicide development .

Structure-Activity Relationship (SAR)

The biological activity of this compound may be influenced by its structural components. The presence of the tert-butyl group and the chlorophenyl moiety can enhance lipophilicity and modulate the interaction with biological targets. Understanding these relationships is crucial for optimizing the efficacy of quinoline-based compounds.

Case Studies and Research Findings

-

Antimycobacterial Activity :

- A series of quinoline derivatives were synthesized and tested against Mycobacterium tuberculosis, with some derivatives showing IC50 values significantly lower than those of established drugs .

- The most effective derivatives were noted to have minimal toxicity against human cell lines, indicating a favorable therapeutic index.

- Photosynthetic Inhibition :

Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-(4-tert-butylphenoxy)-2-(4-chlorophenyl)quinoline-4-carboxylic acid, and how are reaction conditions optimized?

- Methodological Answer : Synthesis typically involves multi-step organic reactions, such as cyclization of precursors (e.g., substituted benzaldehyde derivatives) with amines. Key steps include:

- Condensation : Use of 4-tert-butylphenol and 4-chlorophenyl precursors under reflux with a polar aprotic solvent (e.g., acetonitrile) and a base (e.g., K₂CO₃) to form intermediates.

- Cyclization : Controlled temperature (80–120°C) and pH (neutral to slightly acidic) to favor quinoline core formation.

- Purification : Column chromatography (e.g., petroleum ether/EtOAc gradients) to isolate the product .

- Optimization : Reaction yields are improved by adjusting catalyst loading (e.g., ceric ammonium nitrate, CAN) and solvent polarity .

Q. Which analytical techniques are essential for characterizing this compound, and how are they interpreted?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions (e.g., tert-butyl group at C4, chlorophenyl at C2). Integration ratios and splitting patterns resolve steric effects .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ peak at m/z ~448.18) and fragmentation patterns .

- X-ray Crystallography : Determines absolute configuration and dihedral angles between quinoline and substituents, critical for structure-activity studies .

Q. How can researchers assess the biological activity of this compound in vitro?

- Methodological Answer :

- Enzyme Assays : Incubate with target enzymes (e.g., Mycobacterium tuberculosis enoyl-ACP reductase for antituberculosis studies) and measure inhibition via spectrophotometric kinetic assays .

- Protein-Ligand Binding : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity (Kd) and thermodynamics .

- Cellular Uptake : Fluorescent tagging (e.g., BODIPY derivatives) to track intracellular localization in mammalian cell lines .

Advanced Research Questions

Q. How can steric hindrance from the tert-butyl and chlorophenyl groups be mitigated during synthesis?

- Methodological Answer :

- Solvent Selection : Use high-polarity solvents (e.g., DMF) to reduce steric clashes during cyclization .

- Catalyst Design : Employ bulky ligands (e.g., phosphines) to stabilize transition states in Suzuki-Miyaura cross-couplings .

- Microwave-Assisted Synthesis : Shorten reaction times to minimize side reactions from steric crowding .

Q. How to resolve discrepancies between spectroscopic data and computational modeling results?

- Case Example : If NMR suggests equatorial positioning of the tert-butyl group, but DFT calculations predict axial orientation:

- Validation : Cross-check with NOESY NMR to detect spatial proximity between tert-butyl protons and quinoline protons .

- Dynamic Effects : Perform variable-temperature NMR to assess conformational flexibility .

Q. What computational approaches predict interactions between this compound and biological targets?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina with crystal structures of target proteins (e.g., PDB ID 4DQU) to simulate binding poses. Focus on hydrophobic pockets accommodating tert-butyl/chlorophenyl groups .

- Molecular Dynamics (MD) : GROMACS simulations (100 ns) to evaluate stability of ligand-protein complexes in aqueous environments .

Q. How do substituent modifications (e.g., replacing tert-butyl with methyl) affect bioactivity?

- Structure-Activity Relationship (SAR) Workflow :

- Synthesis : Prepare analogs via ester hydrolysis or alkylation .

- Testing : Compare IC₅₀ values in enzyme inhibition assays. For example, tert-butyl may enhance lipophilicity and membrane permeability vs. methyl .

- QSAR Modeling : Use partial least squares (PLS) regression to correlate logP values with activity .

Data Contradiction Analysis

Q. Conflicting solubility data in polar vs. nonpolar solvents: How to address this?

- Methodological Answer :

- Reproducibility : Test solubility in standardized buffers (e.g., PBS pH 7.4) using nephelometry .

- Crystallinity : Assess via powder X-ray diffraction (PXRD); amorphous forms may falsely suggest higher solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.